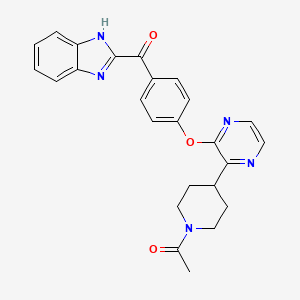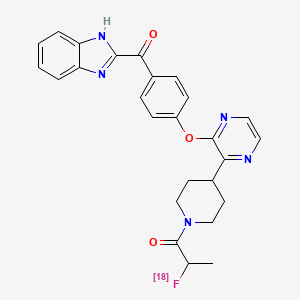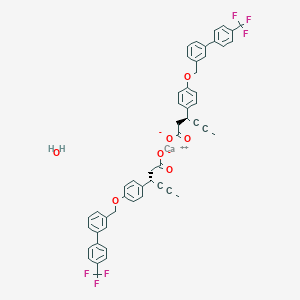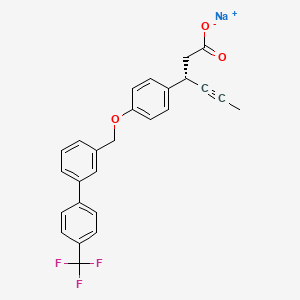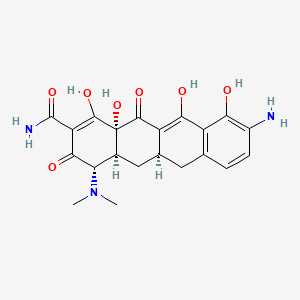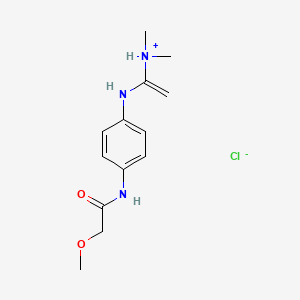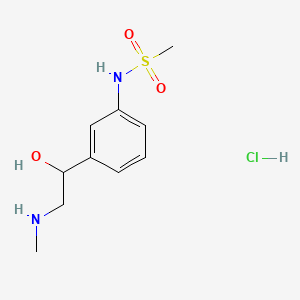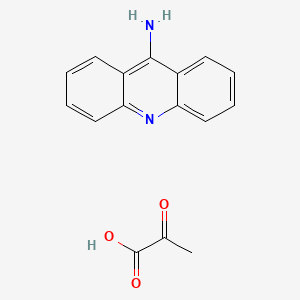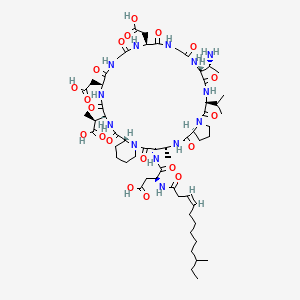
Amphomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amphomycin is a naturally occurring lipopeptide antibiotic produced by the bacterium Streptomyces canus. It has the molecular formula C58H91N13O20 and is known for its potent activity against Gram-positive bacteria . This compound is part of a class of antibiotics that target bacterial cell wall synthesis, making it a valuable tool in combating bacterial infections .
Scientific Research Applications
Amphomycin has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Amphomycin is a naturally occurring lipopeptide active against Gram-positive bacteria . The primary target of this compound is the substrate undecaprenylphosphate (C55-P), a universal carbohydrate carrier involved in several biosynthetic pathways .
Pharmacokinetics
Lipopeptides generally have good bioavailability due to their amphiphilic nature .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By binding to C55-P and disrupting peptidoglycan synthesis, this compound prevents the formation of a functional bacterial cell wall . This leads to the death of the bacteria, making this compound an effective antibacterial agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of calcium ions can affect the activity of lipopeptides . .
Safety and Hazards
Future Directions
New antibiotics with novel mechanisms of action are urgently needed to combat bacterial resistance. Bacterial lipopeptides, such as Amphomycin, are a promising source of such antibiotics as they can inhibit bacterial growth through diverse mechanisms . The development of novel therapeutic agents against multidrug-resistant Gram-positive pathogens is seen as a potential future direction .
Biochemical Analysis
Biochemical Properties
Amphomycin interacts with various biomolecules, playing a significant role in biochemical reactions. It forms a complex with dolichylmonophosphate in the presence of calcium . This interaction is facilitated by the fatty acylated aspartic acid residue at the N-terminus of the lipopeptide and the phosphate head group of dolichylmonophosphate .
Cellular Effects
This compound exhibits potent effects on various types of cells. It can bind and induce perturbation in cell membranes, leading to permeation of molecules, alteration of morphology, disruption of cellular homeostasis, and activation of cell death . These effects are particularly pronounced in pathogenic microorganisms, including parasitic protists .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with C55-P , a bacterial cell wall precursor . High-resolution crystal structures indicate that this compound-like lipopeptides adopt a unique crystal packing that governs their interaction with C55-P, providing an explanation for their antibacterial effect .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound-treated Staphylococcus aureus shows reduced lysyl-ε-amide peak due to cell-wall thinning, and increased lysyl-ε-amine peak due to accumulation of Park’s nucleotide . These effects are consistent with this compound’s inhibition of cell wall biosynthesis by targeting steps at or prior to PG transglycosylation .
Subcellular Localization
Studies with microsomal membranes from hen oviduct suggested that dolichylmonophosphate, which forms a complex with this compound, is located on the cytoplasmic side of the membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amphomycin is typically produced through microbial fermentation. The bacterium Streptomyces canus is cultivated under specific conditions to optimize the yield of this compound . The fermentation process involves the use of nutrient-rich media, controlled pH, temperature, and aeration to promote the growth of the bacterium and the production of the antibiotic .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify this compound . Advances in biotechnology have also led to the development of semi-synthetic derivatives of this compound, such as MX-2401, which exhibit improved antimicrobial properties .
Chemical Reactions Analysis
Types of Reactions: Amphomycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives with altered biological activity.
Reduction: Reduction reactions can modify the peptide backbone of this compound, affecting its antimicrobial properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Amino acid derivatives, peptide coupling reagents.
Major Products Formed: The major products formed from these reactions include various this compound analogues with modified antimicrobial activities. These analogues are often studied to understand the structure-activity relationship and to develop more potent antibiotics .
Comparison with Similar Compounds
Amphomycin is part of a class of lipopeptide antibiotics that includes other compounds such as:
Daptomycin: Another lipopeptide antibiotic with a similar mechanism of action but different spectrum of activity.
Polymyxin: A lipopeptide antibiotic that targets the bacterial cell membrane rather than the cell wall.
Surfactin: A lipopeptide with surfactant properties and antimicrobial activity.
Uniqueness of this compound: this compound is unique in its ability to target lipid II, a crucial component of bacterial cell wall synthesis. This makes it particularly effective against Gram-positive bacteria and a valuable tool in the fight against antibiotic-resistant infections .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Amphomycin involves the coupling of two amino acids, L-phenylalanine and L-ornithine, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "L-phenylalanine", "L-ornithine", "Boc-anhydride", "DCC", "TFA", "HCl", "NaOH", "NaHCO3", "NaCl", "EtOAc", "MeOH", "H2O" ], "Reaction": [ "Protection of L-phenylalanine with Boc-anhydride and DCC", "Coupling of Boc-L-phenylalanine with L-ornithine using DCC", "Deprotection of Boc groups using TFA", "Conversion of carboxylic acid to amide using HCl and NaOH", "Formation of cyclic peptide using NaHCO3", "Purification of product using column chromatography with EtOAc/MeOH/H2O as eluent" ] } | |
CAS No. |
1402-82-0 |
Molecular Formula |
C58H91N13O20 |
Molecular Weight |
1290.4 g/mol |
IUPAC Name |
(2R,3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-[(3S,9aR)-1,4-dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazin-3-yl]ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-amino-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-[[(2S)-3-carboxy-2-[[(E)-10-methyldodec-3-enoyl]amino]propanoyl]amino]-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C58H91N13O20/c1-8-30(4)18-13-11-9-10-12-14-21-39(72)63-36(26-44(79)80)51(83)68-46(31(5)58(90)91)54(86)65-35(25-43(77)78)50(82)60-27-40(73)64-34(24-42(75)76)49(81)61-28-41(74)66-47(32(6)59)55(87)67-45(29(2)3)56(88)71-23-17-20-38(71)52(84)62-33(7)48-57(89)70-22-16-15-19-37(70)53(85)69-48/h12,14,29-38,45-48H,8-11,13,15-28,59H2,1-7H3,(H,60,82)(H,61,81)(H,62,84)(H,63,72)(H,64,73)(H,65,86)(H,66,74)(H,67,87)(H,68,83)(H,69,85)(H,75,76)(H,77,78)(H,79,80)(H,90,91)/b14-12+/t30?,31-,32+,33+,34+,35+,36+,37-,38+,45+,46+,47-,48+/m1/s1 |
InChI Key |
XBNDESPXQUOOBQ-LSMLZNGOSA-N |
Isomeric SMILES |
CCC(C)CCCCC/C=C/CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)C(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@H]([C@H](C)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)[C@H]2C(=O)N3CCCC[C@@H]3C(=O)N2 |
SMILES |
CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC1C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CCCCN3C1=O)C(C)C(=O)O)CC(=O)O)CC(=O)O)C(C)N)C(C)C)C |
Canonical SMILES |
CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C2C(=O)N3CCCCC3C(=O)N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amphomycin |
Origin of Product |
United States |
Q1: What is the mechanism of action of amphomycin?
A1: this compound is a lipopeptide antibiotic that inhibits bacterial cell wall synthesis by specifically targeting undecaprenyl phosphate (C55-P). [] C55-P is a crucial lipid carrier molecule involved in the transport of peptidoglycan precursors across the bacterial cell membrane. [, , ] By binding to C55-P, this compound disrupts the availability of this essential carrier lipid, thereby halting the construction of the bacterial cell wall and leading to bacterial cell death. [, ]
Q2: How does this compound’s interaction with C55-P differ from daptomycin, another lipopeptide antibiotic?
A2: While both are calcium-dependent lipopeptide antibiotics, this compound and daptomycin exhibit distinct mechanisms of action. [] Unlike daptomycin, which targets the bacterial cell membrane directly, this compound specifically interacts with C55-P, the lipid carrier in peptidoglycan synthesis. [, ] This distinct mechanism of action results in minimal cross-resistance between this compound and daptomycin. []
Q3: What is the chemical structure of this compound?
A3: this compound is a cyclic lipopeptide antibiotic. [, ] Its core structure comprises a cyclic decapeptide linked to an exocyclic amino acid and a fatty acid residue. [] This unique structure is crucial for its calcium-dependent activity and interaction with C55-P. [, ]
Q4: What is the significance of the calcium dependence of this compound?
A4: The activity of this compound is calcium-dependent, meaning it requires the presence of calcium ions (Ca2+) for optimal function. [, ] Structural studies have shown that calcium binding to this compound induces a specific conformation essential for its interaction with C55-P. []
Q5: What are the structural features of this compound crucial for its activity?
A5: The cyclic decapeptide core, the exocyclic amino acid, and the fatty acid side chain are critical structural elements of this compound. [] Modifications to these components can significantly influence its antibacterial activity, potency, and selectivity. [, ]
Q6: What is the stereochemistry of the fatty acid component in this compound?
A6: The major constituent fatty acid in this compound is cis-3-anteisotridecenoic acid. [] The cis configuration of the double bond is essential for its biological activity. []
Q7: How stable is this compound under different conditions?
A7: While the provided research doesn't offer specific stability data for this compound, it highlights formulation strategies to improve its stability, solubility, and bioavailability. []
Q8: What are some formulation approaches for enhancing this compound's stability and bioavailability?
A8: Although specific strategies for this compound weren't detailed, the research mentions that formulation optimization is crucial for enhancing the stability and bioavailability of lipopeptide antibiotics. []
Q9: Are there any known this compound analogues, and how do their structures differ?
A9: Yes, several this compound analogues have been identified, including friulimicins, aspartocins, and glycinocins. [, , ] These analogues often share a similar cyclic peptide core but differ in their fatty acid side chains or specific amino acid substitutions. [, , ] For example, aspartocins D and E differ from this compound only in their fatty acid side chains. []
Q10: How do structural modifications in this compound analogues impact their activity?
A10: Alterations to the peptide core, the fatty acid chain, or the exocyclic amino acid of this compound can significantly affect its antibacterial activity, potency, and target selectivity. [, ] Researchers are exploring these structure-activity relationships to develop more potent and effective this compound-like antibiotics. []
Q11: What types of in vitro assays are used to evaluate this compound's activity?
A11: Researchers employ various in vitro assays, including determining minimum inhibitory concentrations (MICs) against a range of bacterial strains, time-kill assays to assess bactericidal activity, and measuring membrane depolarization. [, ] These assays help characterize the potency, spectrum of activity, and potential mechanism of action of this compound and its analogues. [, ]
Q12: Have there been any in vivo studies on this compound?
A12: Yes, the research mentions in vivo studies evaluating this compound's pharmacokinetic/pharmacodynamic (PK/PD) properties. [] These studies used animal models to assess its absorption, distribution, metabolism, excretion, and efficacy against specific bacterial infections. [] Notably, MX-2401, an this compound analogue, showed promise in treating infections caused by antibiotic-resistant Gram-positive bacteria in animal models. [, ]
Q13: Are there known mechanisms of resistance to this compound?
A13: While the provided research doesn’t delve into specific resistance mechanisms for this compound, it highlights the limited cross-resistance observed between MX-2401 and other antibiotics, including daptomycin. [] This suggests a unique mechanism of action that potentially mitigates the rapid development of resistance. []
Q14: What is the current clinical relevance of this compound?
A14: Although this compound itself was withdrawn from clinical use, it serves as a valuable scaffold for developing novel lipopeptide antibiotics. [] Researchers are actively exploring this compound analogues with improved pharmacological properties and expanded-spectrum activity against resistant Gram-positive bacteria. [, , ]
Q15: What are some potential future directions for this compound research?
A15: Continued research on this compound focuses on:
- Optimizing the structure of this compound analogues to improve potency, spectrum of activity, and pharmacokinetic properties. [, ]
- Elucidating the precise molecular interactions between this compound and C55-P using computational chemistry and structural biology techniques. [, ]
- Developing novel drug delivery systems to enhance the efficacy and reduce the toxicity of this compound-like antibiotics. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


